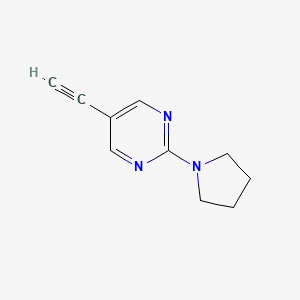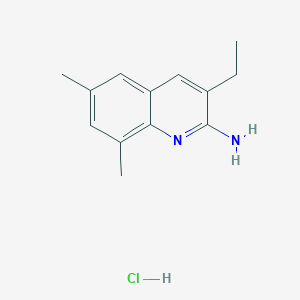![molecular formula C17H20OS2 B12635371 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol CAS No. 920979-48-2](/img/structure/B12635371.png)
1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexanol core with a phenyl-dithiolan-ethynyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol typically involves multi-step organic reactions. One common approach includes the formation of the dithiolan ring through the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted phenyl derivatives.
科学的研究の応用
1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or catalysts
作用機序
The mechanism of action of 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol involves its interaction with molecular targets through its dithiolan and ethynyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The electron-withdrawing nature of the phenyl-dithiolan group helps stabilize the compound and enhance its reactivity .
類似化合物との比較
1,2-Dithiolane derivatives: These compounds share the dithiolan ring structure and exhibit similar reactivity.
Phenyl-ethynyl derivatives: Compounds with phenyl-ethynyl groups show comparable chemical behavior.
Cyclohexanol derivatives: These compounds have a similar cyclohexanol core but differ in their substituents.
Uniqueness: 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol is unique due to the combination of its dithiolan ring, ethynyl linkage, and cyclohexanol core.
特性
CAS番号 |
920979-48-2 |
|---|---|
分子式 |
C17H20OS2 |
分子量 |
304.5 g/mol |
IUPAC名 |
1-[2-(2-phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H20OS2/c18-16(9-5-2-6-10-16)11-12-17(19-13-14-20-17)15-7-3-1-4-8-15/h1,3-4,7-8,18H,2,5-6,9-10,13-14H2 |
InChIキー |
NTWFSTWDNJYXCC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#CC2(SCCS2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


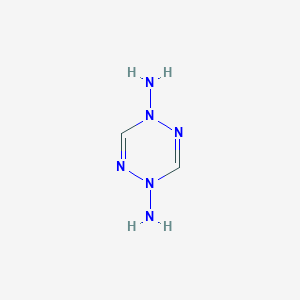

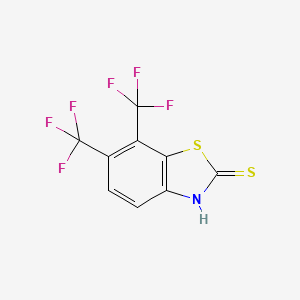

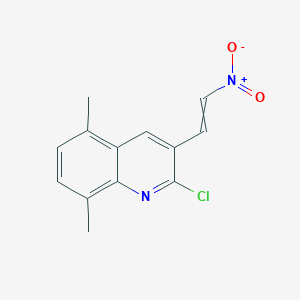
![Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
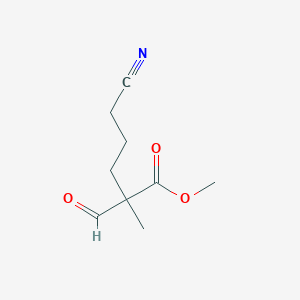
![(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12635343.png)
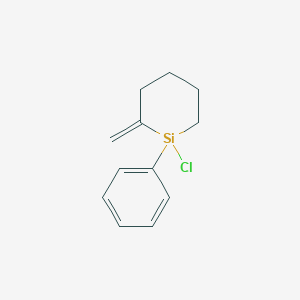
![6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12635364.png)
![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
![2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]-](/img/structure/B12635366.png)
